molecular formula C8H7N3O B3323538 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carbaldehyde CAS No. 1638768-52-1

7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carbaldehyde

Cat. No.: B3323538
CAS No.: 1638768-52-1
M. Wt: 161.16 g/mol
InChI Key: VNDJWGQXOMGBQQ-UHFFFAOYSA-N
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Description

7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carbaldehyde is a heterocyclic compound that features a pyrrolo[2,3-d]pyrimidine core structure. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carbaldehyde typically involves multi-step processes. One common method starts with the chlorination of carbonyl compounds using phosphorus oxychloride to form dichloro pyrimidine rings. This is followed by the oxidation of the terminal double bond with potassium osmate hydrate and sodium periodate to introduce the aldehyde group . Another approach involves the use of microwave-assisted synthesis, which has been shown to be an efficient and robust method for preparing pyrrolo[2,3-d]pyrimidine derivatives .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods mentioned above. The use of continuous flow reactors and other advanced manufacturing techniques could be employed to enhance yield and purity while reducing production costs.

Chemical Reactions Analysis

Types of Reactions

7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted pyrrolo[2,3-d]pyrimidine derivatives.

Mechanism of Action

The mechanism of action of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carbaldehyde involves its interaction with specific molecular targets. For instance, it has been shown to inhibit p21-activated kinase 4 (PAK4), a protein involved in cell growth and apoptosis . The compound binds to the active site of PAK4, disrupting its function and leading to the inhibition of downstream signaling pathways that promote cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its aldehyde group allows for further functionalization, making it a versatile intermediate in synthetic chemistry. Additionally, its ability to inhibit specific kinases like PAK4 highlights its potential as a targeted therapeutic agent.

Properties

IUPAC Name

7-methylpyrrolo[2,3-d]pyrimidine-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O/c1-11-3-2-6-7(4-12)9-5-10-8(6)11/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNDJWGQXOMGBQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C(N=CN=C21)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101204929
Record name 7H-Pyrrolo[2,3-d]pyrimidine-4-carboxaldehyde, 7-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101204929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1638768-52-1
Record name 7H-Pyrrolo[2,3-d]pyrimidine-4-carboxaldehyde, 7-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1638768-52-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7H-Pyrrolo[2,3-d]pyrimidine-4-carboxaldehyde, 7-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101204929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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